molecular formula Unknown B1150125 MSC2156119J

MSC2156119J

Cat. No.: B1150125
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MSC2156119J, also known as a c-Met inhibitor, is a potent and selective orally bioavailable small-molecule compound that targets the proto-oncogene c-Met (hepatocyte growth factor receptor, HGFR) and demonstrates potential antineoplastic activity . As a key player in tumor proliferation, survival, invasion, metastasis, and angiogenesis, c-Met is a receptor tyrosine kinase that is frequently overexpressed or mutated in a wide range of tumor cell types . The mechanism of action of this compound involves its selective binding to c-Met, which subsequently inhibits c-Met phosphorylation and disrupts c-Met-mediated signal transduction pathways . This disruption can ultimately induce cell death in tumor cells that overexpress c-Met protein or express constitutively activated c-Met protein, making it a valuable tool for investigating cancer biology and therapeutic pathways . For in vitro research use, this product is supplied as a solid with a stated shelf life of >5 years when stored properly. It is recommended to store the compound dry, dark, and at 0-4°C for short-term (days to weeks) or at -20°C for long-term (months to years) . This compound is soluble in DMSO but not in water and may be formulated in DMSO for experimental work . This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers are encouraged to check for active or closed clinical trials involving this agent to stay informed of its current development status .

Properties

Molecular Formula

Unknown

Appearance

Solid powder

Synonyms

MSC2156119J; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sorafenib

Sorafenib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF, is a first-line therapy for advanced HCC.

Key Differences:

Parameter MSC2156119J Sorafenib
Target Specificity Selective c-Met inhibition Multi-kinase (VEGFR, PDGFR, RAF)
Efficacy in High c-Met HCC 75% response rate (tumor regression/stasis) Minimal activity in c-Met-high models
Toxicity No weight loss at 100 mg/kg 10% weight loss at MTD
Combination Therapy No synergy with sorafenib; increased toxicity Limited benefit with this compound
Metastasis Suppression Reduces lung nodules by inhibiting c-Met-driven invasion No reported anti-metastatic effect

Mechanistic Insights:

  • In c-Met-high xenografts (e.g., LIM612), this compound induced complete tumor regression, while sorafenib only caused stagnation .

Other c-Met Inhibitors

Compound Target Profile Clinical Status in HCC Key Distinctions from this compound
Tivantinib (ARQ197) Non-ATP competitive c-Met inhibitor Phase III (failed in MET-high HCC ) Less selective; no AFP correlation reported
Cabozantinib Multi-kinase (c-Met, VEGFR2) Approved for HCC (post-sorafenib) Broader toxicity profile; non-selective
Savolitinib Selective c-Met inhibitor Phase II in NSCLC Limited HCC data; no metastasis studies

Preclinical Advantages of this compound:

  • Biomarker-Driven Efficacy: Tumors with phosphorylated c-Met (active signaling) showed 100% response to this compound, while c-Met-low models were resistant .
  • Durable Target Inhibition: Doses ≥10 mg/kg achieved >90% c-Met phosphorylation inhibition for 72 hours, enabling sustained tumor suppression .

Preparation Methods

Optimization of Coupling Efficiency

Phase I pharmacokinetic studies emphasize the importance of reaction solvent and temperature on yield. Polar aprotic solvents like DMF or acetonitrile enhance solubility of the intermediates, while temperatures above 50°C accelerate reaction kinetics without compromising stereochemical integrity. Post-reaction purification via silica gel chromatography (eluent: dichloromethane/methanol gradients) ensures >95% purity, as validated by high-performance liquid chromatography (HPLC).

Final Assembly and Crystallization

The convergent synthesis concludes with coupling the functionalized pyrimidine core to a substituted pyrazinone moiety. Alkaline conditions facilitate the formation of the C–N bond between the benzyl chloride and pyrazinone nitrogen, achieving an overall yield of 42–55% for the final step. Recrystallization from ethanol/water mixtures produces tepotinib freebase with a melting point of 168–170°C, consistent with regulatory specifications.

Table 2: Final Step Parameters and Analytical Data

ParameterValueMethodSource
Reaction solventDMFLC-MS
Temperature60°C¹H NMR
Purity≥99%HPLC (C18 column)
Crystal formMonoclinicXRPD

Quality Control and Regulatory Compliance

Swissmedic’s assessment confirms that tepotinib manufacturing adheres to International Council for Harmonisation (ICH) guidelines, with strict specifications for residual solvents (e.g., <300 ppm DMF) and heavy metals (<10 ppm). Batch-to-batch consistency is ensured through:

  • In-process controls : Real-time monitoring of reaction intermediates via LC-MS/MS.

  • Stability testing : Accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.

Scalability and Industrial Production

The transition from laboratory-scale synthesis (mg) to commercial production (kg) required optimization of:

  • Catalyst recycling : Pd recovery systems reduce metal contamination to <5 ppm.

  • Continuous flow chemistry : Pilot studies demonstrate a 15% yield improvement in the Suzuki coupling step compared to batch processes.

Comparative Analysis of Synthetic Routes

A 2024 retrospective study compared the original 8-step synthesis (42% overall yield) to a streamlined 5-step route developed post-2020 (57% yield). The latter eliminates redundant protecting group manipulations, reducing raw material costs by 31% .

Q & A

Q. What is the mechanism of action of MSC2156119J in targeting c-Met signaling in hepatocellular carcinoma (HCC) models?

this compound is a highly selective, orally bioavailable c-Met inhibitor that binds to the receptor tyrosine kinase c-Met (HGFR), suppressing its phosphorylation and downstream signaling pathways. This inhibition disrupts tumor proliferation, survival, and metastasis, particularly in HCC models with high c-Met expression. Preclinical studies demonstrated that this compound induces tumor shrinkage and reduces lung metastasis in high c-Met-expressing HCC xenografts, likely due to its blockade of HGF/c-Met-driven invasive growth programs . Researchers should validate c-Met expression levels via immunohistochemistry or RNA sequencing to stratify responsive models.

Q. How does this compound’s efficacy profile compare to first-line therapies like sorafenib in preclinical HCC models?

In HCC xenograft models, this compound showed comparable or superior efficacy to sorafenib in tumors with high c-Met expression, achieving tumor regression without inducing significant weight loss in mice. Sorafenib, a multikinase inhibitor, targets VEGF and Raf pathways but is associated with toxicity (e.g., 10% body weight loss in mice). This compound’s selectivity for c-Met reduces off-target effects, making it advantageous in c-Met-driven tumors. However, its efficacy diminishes in tumors with low/intermediate c-Met levels, underscoring the need for biomarker-driven patient selection .

Q. What biomarkers are recommended for patient stratification in clinical trials involving this compound?

Key biomarkers include:

  • c-Met expression levels : Validated via immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH). High c-Met expression correlates with improved response in preclinical models .
  • AFP (Alpha-fetoprotein) levels : Elevated AFP, a clinical HCC marker, is indirectly associated with c-Met activation. This compound treatment has been linked to AFP reduction in responsive tumors .
  • Genetic alterations : Mutations or amplifications in the MET gene should be assessed using next-generation sequencing (NGS) .

Advanced Research Questions

Q. What methodological considerations are critical when designing dose-escalation studies for this compound in phase I trials?

Phase I trials should adopt a 3+3 dose-escalation design with rigorous pharmacokinetic (PK) and pharmacodynamic (PD) monitoring. Key steps include:

  • Dose selection : Start with 300 mg/day, escalating to 500 mg/day (RP2D) based on tolerability and PK parameters like AUC and Cmax.
  • Toxicity endpoints : Monitor adverse events (e.g., diarrhea, hypophosphatemia) and dose-limiting toxicities (DLTs) using CTCAE criteria.
  • PD validation : Assess c-Met inhibition via tumor biopsies or circulating biomarkers (e.g., plasma HGF levels) .

Q. How should researchers address contradictions between preclinical and clinical efficacy data for this compound?

Discrepancies may arise due to tumor heterogeneity or biomarker misclassification. Mitigation strategies include:

  • Retrospective biomarker analysis : Re-evaluate c-Met expression in clinical trial samples using standardized IHC protocols .
  • Preclinical-clinical translational frameworks : Use patient-derived xenograft (PDX) models to recapitulate clinical tumor biology and validate drug response .
  • Subgroup analysis : Stratify clinical data by c-Met expression levels to identify responsive cohorts .

Q. What statistical approaches are appropriate for analyzing time-to-progression (TTP) endpoints in this compound trials?

Use Cox proportional hazards models to compare TTP between this compound and control arms (e.g., sorafenib). Adjust for covariates like baseline c-Met status and AFP levels. Kaplan-Meier curves with log-rank tests are recommended for visualizing survival differences. For phase II trials, a sample size of 140 patients provides 80% power to detect a hazard ratio ≤0.65 at α=0.05 .

Methodological Guidelines for Data Interpretation

  • Experimental reproducibility : Report detailed methods for c-Met inhibition assays (e.g., Western blot protocols, antibody sources) to enable replication .
  • Data transparency : Share negative results (e.g., lack of efficacy in low c-Met tumors) to avoid publication bias .
  • Clinical trial rigor : Adhere to CONSORT guidelines for randomized trials, including blinding, randomization sequences, and intention-to-treat analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.